molecular formula C53H87N5O22 B1244731 Caprazamycin B

Caprazamycin B

Número de catálogo B1244731
Peso molecular: 1146.3 g/mol
Clave InChI: IDKBSYZJTHLMLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Caprazamycin B is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antibacterial Properties and Biosynthetic Pathway

Caprazamycin B, a liponucleoside antibiotic, has been identified as a potent anti-mycobacterial agent. It belongs to the translocase I inhibitor family and demonstrates significant activity against acid-fast bacteria. The complex structure of Caprazamycin B, derived from 5′-(β-O-aminoribosyl)-glycyluridine with a unique N-methyldiazepanone ring, is crucial for its antibacterial properties. Studies have explored its biosynthetic gene cluster, revealing insights into the biosynthesis of related uridyl-antibiotics. This includes the identification of key enzymes and pathways involved in the production of Caprazamycin B and its derivatives, providing a deeper understanding of the biosynthesis of liponucleoside antibiotics (Kaysser et al., 2009); (Igarashi et al., 2005).

Development of Novel Antiinfective Agents

Caprazamycin B has been the basis for developing new antiinfective medications like CPZEN-45, an antituberculosis agent. This development has been aided by chemical studies on natural products, highlighting the potential of Caprazamycin B derivatives in treating infections and cancer. The synthesis and study of these derivatives have accelerated understanding of their structure-activity relationships, paving the way for more effective antibacterial agents (Watanabe, 2019).

Antibacterial Activity Against Drug-Resistant Bacteria

Research has shown that derivatives of Caprazamycin B, such as carbacaprazamycins and other synthesized analogues, exhibit significant antibacterial activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. These studies demonstrate the potential of Caprazamycin B derivatives in combating drug-resistant bacterial infections, offering a novel approach to address the growing issue of antibiotic resistance (Ichikawa et al., 2015).

Exploration of Novel Antituberculosis Agents

Caprazamycin B and its derivatives have shown promising results in the fight against tuberculosis. Studies have focused on the structure-activity relationship of these compounds, examining various truncated analogs and their impact on antibacterial activity. This research is instrumental in guiding the design of new anti-tuberculosis agents based on the unique antibiotic class of Caprazamycins (Takahashi et al., 2013).

Propiedades

Nombre del producto

Caprazamycin B

Fórmula molecular

C53H87N5O22

Peso molecular

1146.3 g/mol

Nombre IUPAC

2-[[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)

Clave InChI

IDKBSYZJTHLMLI-UHFFFAOYSA-N

SMILES canónico

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC

Sinónimos

caprazamycin B
CPZ-B cpd

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caprazamycin B
Reactant of Route 2
Caprazamycin B
Reactant of Route 3
Caprazamycin B
Reactant of Route 4
Caprazamycin B
Reactant of Route 5
Caprazamycin B
Reactant of Route 6
Caprazamycin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.